1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
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Overview
Description
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring, a pyrimidine moiety, and an o-tolyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the o-Tolyloxy Group: The final step involves the etherification reaction to attach the o-tolyloxy group to the ethanone backbone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Exploration as a potential pharmaceutical compound for treating various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Pyridin-2-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone: Similar structure with a pyridine ring instead of a pyrimidine ring.
1-(3-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-1-yl)-2-(phenoxy)ethanone: Similar structure with a phenoxy group instead of an o-tolyloxy group.
Uniqueness
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is unique due to the specific combination of its functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-6-4-5-7-17(13)24-12-18(23)22-9-8-16(11-22)25-19-20-14(2)10-15(3)21-19/h4-7,10,16H,8-9,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTINKIXGPLXOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NC(=CC(=N3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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